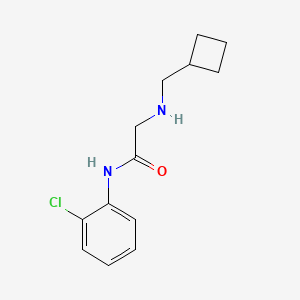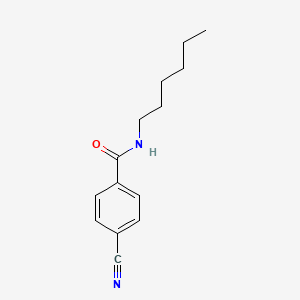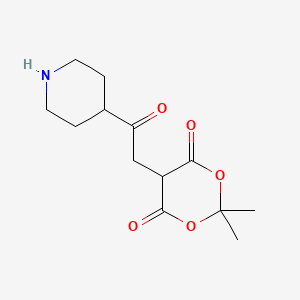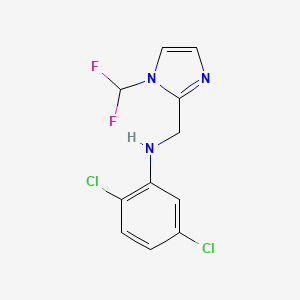![molecular formula C11H13BrOZn B14893486 4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
4-[(3-Butenyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-butenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-[(3-butenyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3-butenyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-butenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions.
Substitution reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is typically a biaryl compound or a substituted alkene .
Applications De Recherche Scientifique
4-[(3-butenyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material science: Utilized in the preparation of polymers and advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-Ethoxy-4-oxobutylzinc bromide
Uniqueness
4-[(3-butenyloxy)methyl]phenylzinc bromide is unique due to its butenyloxy substituent, which provides additional reactivity and versatility in synthetic applications compared to simpler organozinc compounds .
Propriétés
Formule moléculaire |
C11H13BrOZn |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
bromozinc(1+);but-3-enoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,5-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PBWHIOGTVYAMHL-UHFFFAOYSA-M |
SMILES canonique |
C=CCCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


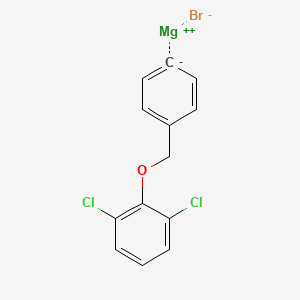
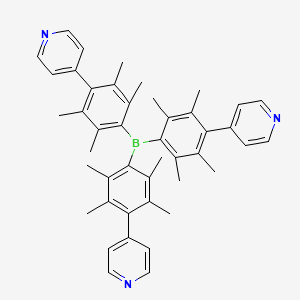
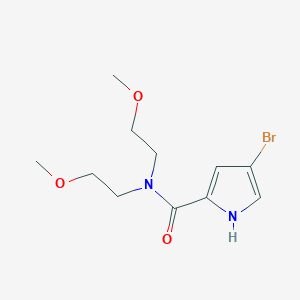
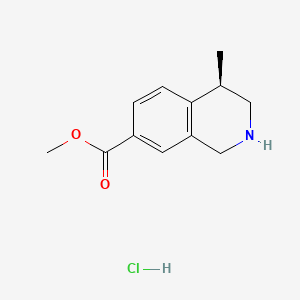
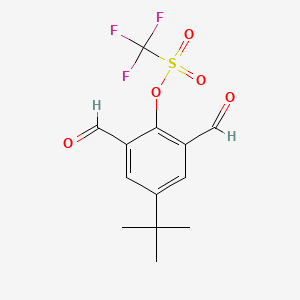
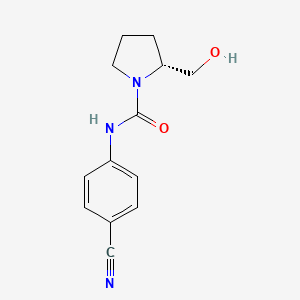
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
